An In-depth Technical Guide to the Physicochemical Properties of 5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one: A Framework for Characterization
An In-depth Technical Guide to the Physicochemical Properties of 5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one: A Framework for Characterization
Introduction: The Thieno[2,3-d]pyrimidine Scaffold and the Imperative for Comprehensive Characterization
The thieno[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to endogenous purines allows for nuanced interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2] Derivatives of this scaffold have been investigated as potent agents against a variety of diseases, including cancer, inflammation, and microbial infections.[3][4][5] The introduction of heavy atoms like iodine into such scaffolds can significantly modulate their physicochemical and pharmacological properties, potentially enhancing binding affinities or enabling their use as molecular probes.
This guide focuses on a novel, yet uncharacterized derivative: 5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one . As this molecule is not extensively described in the current literature, this document serves as a comprehensive framework for its physicochemical characterization. For researchers and drug development professionals who have synthesized this compound, the following sections provide not only the predicted properties based on computational models but also detailed, field-proven experimental protocols for their empirical determination. Understanding these core properties is a critical first step in the journey from a novel chemical entity to a viable drug candidate.
Part 1: In Silico Profiling: A Predictive Starting Point
Before embarking on extensive laboratory work, a robust in silico (computational) analysis provides a valuable baseline for the expected physicochemical properties of 5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one. These predictions are instrumental in guiding experimental design, such as selecting appropriate solvent systems for solubility studies or anticipating the pH range for pKa determination. Tools like SwissADME, ChemDraw, or ACD/Percepta offer sophisticated algorithms for these predictions.[6][7][8][9]
For the purpose of this guide, we will outline the key parameters that should be predicted. Researchers should input the SMILES (Simplified Molecular-Input Line-Entry System) string for the molecule, which is O=C1NC=NC2=C1C(I)=C(I)S2 , into their chosen platform.
Caption: Chemical structure of 5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one.
Table 1: Predicted Physicochemical Properties of 5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₆H₂I₂N₂OS | Defines the elemental composition. |
| Molecular Weight | 403.96 g/mol | Influences diffusion and transport across membranes. |
| logP (Lipophilicity) | [Enter Predicted Value] | Key determinant of solubility, permeability, and metabolism. A balanced logP (typically 1-3) is often sought. |
| Aqueous Solubility (logS) | [Enter Predicted Value] | Crucial for absorption and formulation. Poor solubility is a major hurdle in drug development. |
| pKa (Acidic/Basic) | [Enter Predicted Value] | Determines the ionization state at physiological pH, which affects solubility, permeability, and target binding. |
| Topological Polar Surface Area (TPSA) | [Enter Predicted Value] | Correlates with hydrogen bonding potential and is a good predictor of membrane permeability. |
| Number of H-bond Donors | 1 | Influences solubility and membrane permeability. |
| Number of H-bond Acceptors | 3 | Influences solubility and target binding. |
Part 2: Experimental Determination of Physicochemical Properties
While in silico predictions are a valuable guide, experimental determination of physicochemical properties is the gold standard in drug discovery and is required for regulatory submissions. The following protocols are designed to be robust and reproducible.
Melting Point (Mp)
The melting point is a fundamental indicator of a compound's purity and identity.
Protocol: Capillary Melting Point Determination
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Sample Preparation: Ensure the synthesized 5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one is a dry, finely ground powder.
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Capillary Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
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Measurement: Place the capillary in a calibrated melting point apparatus.
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Heating: Heat the sample at a rate of 10-20 °C/min initially, then slow to 1-2 °C/min when the temperature is within 20 °C of the expected melting point.
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Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid. A sharp melting range (≤ 2 °C) is indicative of high purity.
Thermodynamic Aqueous Solubility
Aqueous solubility is a critical parameter that directly impacts a drug's absorption and bioavailability. The shake-flask method is a reliable technique for determining thermodynamic solubility.[10][11]
Protocol: Shake-Flask Method for Solubility Determination
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Preparation of Saturated Solution: Add an excess amount of 5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. This ensures that a solid phase remains in equilibrium with the solution.
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Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.
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Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.
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Sampling and Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., methanol or acetonitrile) to a concentration within the linear range of the analytical method.
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Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry method against a standard curve of known concentrations of the compound.
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Calculation: Calculate the solubility in mg/mL or µM, accounting for the dilution factor.
Caption: Workflow for Thermodynamic Solubility Determination.
Lipophilicity (logP)
Lipophilicity, expressed as the logarithm of the partition coefficient (logP), describes a compound's distribution between a non-polar (lipid-like) and a polar (aqueous) phase. It is a key factor influencing membrane permeability and metabolic stability.[7][12][13]
Protocol: Shake-Flask Method for logP Determination
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System Preparation: Prepare a biphasic system of n-octanol and water (or PBS, pH 7.4 for logD). The two phases should be mutually saturated by shaking them together for 24 hours and then allowing them to separate.
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Compound Addition: Dissolve a known amount of 5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one in the aqueous phase to a concentration that can be accurately measured.
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Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a sealed vial.
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Equilibration: Shake the vial vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
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Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.
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Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using HPLC or UV-Vis spectrophotometry.
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Acidity Constant (pKa)
The pKa value indicates the strength of an acid or base and determines the extent of ionization of a molecule at a given pH.[14][15] This is crucial as the ionized state of a drug affects its solubility, permeability, and interaction with its biological target.
Protocol: Potentiometric Titration for pKa Determination
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Solution Preparation: Dissolve an accurately weighed amount of 5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one in a suitable solvent system (e.g., water with a co-solvent like methanol or DMSO if solubility is low).
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Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa. Record the pH after each incremental addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve, where half of the compound is ionized. For more accurate results, use derivative plots or non-linear regression analysis.
Part 3: Structural Confirmation and Purity Assessment
Beyond the core physicochemical properties, confirming the chemical structure and assessing the purity of the synthesized compound is paramount.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the connectivity of atoms in the molecule. The chemical shifts, integration, and coupling patterns of the protons, along with the number and chemical shifts of the carbon signals, should be consistent with the proposed structure of 5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the accurate mass of the molecule, which should match the calculated exact mass of the molecular formula C₆H₂I₂N₂OS. The isotopic pattern observed will also be characteristic of a di-iodinated compound.
Part 4: Interpreting the Data for Drug Development: A Holistic View
The experimentally determined physicochemical properties provide a multi-faceted profile of 5,6-Diiodothieno[2,3-d]pyrimidin-4(1H)-one, which is essential for predicting its drug-like potential.
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